Cas no 25688-22-6 (1-(2-Nitrophenyl)-1H-1,2,4-triazole)

1-(2-Nitrophenyl)-1H-1,2,4-triazole structure
25688-22-6 structure
Product Name:1-(2-Nitrophenyl)-1H-1,2,4-triazole
CAS No:25688-22-6
MF:C8H6N4O2
MW:190.158840656281
MDL:MFCD15146444
CID:3922709
PubChem ID:14950837
Update Time:2025-04-26

1-(2-Nitrophenyl)-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole, 1-(2-nitrophenyl)-
    • 1-(2-nitrophenyl)-1H-1,2,4-triazole
    • 1-(2-nitrophenyl)-1,2,4-triazole
    • STL414582
    • AKOS005174195
    • CS-0450240
    • DTXSID701294990
    • MFCD15146444
    • ALBB-013458
    • 25688-22-6
    • SCHEMBL4455066
    • AC5744
    • SY040075
    • 1-(2-Nitrophenyl)-1H-1,2,4-triazole
    • MDL: MFCD15146444
    • Inchi: 1S/C8H6N4O2/c13-12(14)8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6H
    • InChI Key: VRTXNVSANZBXNW-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2[N+]([O-])=O)C=NC=N1

Computed Properties

  • Exact Mass: 190.04907545Da
  • Monoisotopic Mass: 190.04907545Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 76.5Ų

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1-(2-Nitrophenyl)-1H-1,2,4-triazole Suppliers

Amadis Chemical Company Limited
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(CAS:25688-22-6)1-(2-Nitrophenyl)-1H-1,2,4-triazole
Order Number:A919488
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:10
Price ($):684.0
Email:sales@amadischem.com

Additional information on 1-(2-Nitrophenyl)-1H-1,2,4-triazole

Introduction to 1H-1,2,4-Triazole, 1-(2-nitrophenyl) and Its Significance in Modern Chemical Biology

The compound CAS No. 25688-22-6, identified as 1H-1,2,4-Triazole, 1-(2-nitrophenyl), represents a fascinating molecule with a rich history in pharmaceutical and chemical research. This triazole derivative has garnered significant attention due to its unique structural properties and potential applications in drug discovery and material science. The presence of both a triazole ring and a nitrophenyl substituent endows this compound with distinct reactivity and biological activity, making it a valuable candidate for further exploration.

Triazoles are heterocyclic compounds characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. They are known for their stability and versatility in forming coordination complexes with metals, which has led to their extensive use in catalysis and medicinal chemistry. The nitrophenyl group, on the other hand, introduces an electron-withdrawing effect through resonance, influencing the electronic properties of the molecule. This combination of features makes 1H-1,2,4-Triazole, 1-(2-nitrophenyl) a promising scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. The triazole core is particularly attractive due to its ability to modulate enzyme activity and interact with biological targets. For instance, studies have shown that triazole derivatives can inhibit enzymes involved in inflammation and cancer progression. The nitrophenyl substituent further enhances the potential of this compound by allowing for fine-tuning of its pharmacokinetic properties.

One of the most compelling aspects of CAS No. 25688-22-6 is its potential in the field of medicinal chemistry. Researchers have been exploring its derivatives as candidates for treating neurological disorders, infectious diseases, and metabolic conditions. The triazole ring's ability to form hydrogen bonds with biological targets makes it an ideal candidate for designing molecules with high affinity and selectivity. Additionally, the nitrophenyl group can be functionalized to introduce additional pharmacological properties, such as bioavailability and metabolic stability.

The synthesis of 1H-1,2,4-Triazole, 1-(2-nitrophenyl) involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization of the triazole core with a nitrophenyl group introduces the desired electronic properties. These synthetic strategies have been refined over the years to achieve high yields and purity, ensuring that researchers have access to high-quality starting materials for further studies.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of CAS No. 25688-22-6. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. This information is invaluable for designing new derivatives with enhanced potency and reduced side effects. Additionally, computational methods have been used to optimize synthetic routes, reducing costs and improving sustainability in drug development.

The biological activity of 1H-1,2,4-Triazole, 1-(2-nitrophenyl) has been extensively studied in vitro and in vivo. Preliminary results suggest that this compound exhibits inhibitory effects on several enzymes relevant to human health. For example, it has shown promise in inhibiting kinases involved in cancer cell proliferation. Furthermore, its ability to cross cell membranes makes it an attractive candidate for developing drugs that can reach intracellular targets effectively.

In conclusion,CAS No. 25688-22-6 represents a significant advancement in chemical biology with potential applications across multiple therapeutic areas. Its unique structure combining a triazole ring and a nitrophenyl substituent offers a versatile platform for drug discovery. As research continues to uncover new insights into its properties and mechanisms of action,1H-1,2,4-Triazole, 1-(2-nitrophenyl) is poised to play a crucial role in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:25688-22-6)1-(2-Nitrophenyl)-1H-1,2,4-triazole
A919488
Purity:99%
Quantity:5g
Price ($):684.0
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